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Introduction to Atomic Layer Deposition (ALD) of
Al203

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of
highly conformal and uniform films with atomic-level thickness control. The process is based on
sequential, self-limiting surface reactions. For the deposition of aluminum oxide (Al203), the
most common precursors are trimethylaluminum (TMA) and water (H20).

The self-limiting nature of ALD makes it an ideal method for coating complex, three-
dimensional structures, which is a significant advantage over techniques like chemical vapor
deposition (CVD) and physical vapor deposition (PVD). The resulting Al203 films are known for
their excellent dielectric properties, chemical inertness, and biocompatibility, making them
suitable for a wide range of applications, from microelectronics to biomedical devices.

The AlI203 ALD Process: Reaction Mechanism

The ALD of Al203 using TMA and water is a binary reaction process that can be broken down
into two half-reactions:

e TMA exposure: Trimethylaluminum (AI(CH3)3) is pulsed into the reactor and reacts with the
hydroxyl (-OH) groups on the substrate surface. This reaction is self-limiting, meaning it
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stops once all the available surface hydroxyl groups have reacted. The by-product of this
reaction is methane (CH4).

o Water exposure: After purging the excess TMA and methane, water (H2O) vapor is pulsed
into the reactor. The water molecules react with the newly formed surface species, removing
the methyl (-CH3) groups and creating a hydroxylated surface, ready for the next TMA pulse.
Methane is also a by-product of this half-reaction.

These two half-reactions constitute one ALD cycle, which typically deposits a monolayer of
Al203. By repeating this cycle, the film thickness can be precisely controlled.
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Substrate with -OH groups

Half-reaction A: TMA Pulse

TMA reacts with -OH

SeEDEEI i1 ce becomes -AI(CH3)x terminated

Half-reaction B: H20 Pulse

H20 reacts with -AI(CH3)x
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 To cite this document: BenchChem. [Application Notes and Protocols for Atomic Layer
Deposition of AI203 Thin Films]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219741#atomic-layer-deposition-of-al203-thin-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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